(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Biological Activity
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N3O5S, with a molecular weight of 295.31 g/mol. It features a unique combination of a furan ring, an azetidine moiety, and thiazole, which contribute to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C13H13N3O5S |
Molecular Weight | 295.31 g/mol |
Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound can be achieved through several organic reactions, typically involving the following steps:
- Formation of Furan Intermediate : Sulfonylation of furan derivatives.
- Azetidine Formation : Reaction with azetidine derivatives.
- Thiazole Coupling : Final coupling with thiazole-containing compounds.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The structural characteristics of this compound suggest potential inhibition against various bacterial strains and fungi. For instance, studies have shown that similar compounds can exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Sulfonamides are also recognized for their anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation could lead to its development as an anticancer agent. Preliminary studies have shown that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites on enzymes crucial for bacterial survival or cancer cell metabolism.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with disease progression.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of furan-based sulfonamides showed promising results against various pathogens, indicating that modifications in the sulfonamide structure could enhance activity against resistant strains .
- Anticancer Studies : In vitro tests demonstrated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDVASTDMQTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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